molecular formula C14H20N2O3S B6361101 1-Ethyl-2,3-dimethylimidazolium tosylate CAS No. 783321-71-1

1-Ethyl-2,3-dimethylimidazolium tosylate

Cat. No.: B6361101
CAS No.: 783321-71-1
M. Wt: 296.39 g/mol
InChI Key: AZQCHGLNVRXAOE-UHFFFAOYSA-M
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Description

Contextualization within the Landscape of Imidazolium-Based Ionic Liquids

Imidazolium-based ionic liquids represent a prominent and extensively studied class of molten salts with melting points below 100°C. rsc.org Their popularity stems from a combination of favorable characteristics, including low volatility, high thermal stability, and the ability to dissolve a wide array of both organic and inorganic substances. mdpi.com The first generation of these ionic liquids, while groundbreaking, were often sensitive to air and water. A significant advancement came in 1992 with the synthesis of more stable imidazolium (B1220033) cations paired with weakly coordinating anions like tetrafluoroborate (B81430) ([BF4]⁻) and hexafluorophosphate (B91526) ([PF6]⁻), marking the advent of second-generation ionic liquids. rsc.org

The versatility of imidazolium-based ionic liquids is a direct result of the tunability of their constituent ions. By modifying the alkyl substituents on the imidazolium ring and pairing it with different anions, researchers can fine-tune the physicochemical properties of the resulting ionic liquid to suit specific applications. hep.com.cn This "designer solvent" concept has propelled their use in diverse fields such as catalysis, electrochemistry, and materials science. nih.gov The cation, in particular, plays a crucial role in determining properties like viscosity, density, and melting point. rsc.org The development of dicationic imidazolium salts has further expanded their application in organocatalysis, where they have shown higher catalytic activity compared to their monocationic counterparts in certain reactions. mdpi.com

Distinctive Features and Research Significance of the 2,3-Dimethyl-Substituted Imidazolium Cationnih.gov

The substitution of a methyl group at the C2 position of the imidazolium cation, as seen in 1-ethyl-2,3-dimethylimidazolium (B13442263) tosylate, is a critical structural modification with profound effects on the properties of the ionic liquid. This methylation has garnered significant research attention due to its drastic impact on thermophysical and transport properties. rsc.org One of the primary consequences of C2-methylation is the disruption of the predominant hydrogen-bonding interaction that typically occurs between the C2-hydrogen of the imidazolium cation and the anion. researchgate.net This alteration in interionic forces leads to notable changes in the macroscopic properties of the ionic liquid.

A key feature of C2-methylated imidazolium ionic liquids is the prevention of deprotonation at the C2 position, which can occur in the presence of a base, leading to the formation of a reactive carbene. By introducing an unreactive alkyl group at this position, the chemical stability of the cation is enhanced, making it suitable for applications where inertness is paramount. mdpi.com Research has shown that methylation at the C2 position can lead to an increase in the melting point and viscosity compared to their C2-protonated analogues. rsc.orgresearchgate.net For example, the viscosity of 1-ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide is approximately three times higher than that of 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide. researchgate.net This phenomenon is attributed to a decrease in the local free volume and more hindered rotation of the anion around the cation, which is an entropic effect. rsc.org

Furthermore, the methylation at the C2 position influences the orientation of the nearest neighboring ion-ion interactions without significantly altering the long-range ordering of the ionic liquid. rsc.org These structural modifications at the molecular level have a cascading effect on the bulk properties of the material, making the 2,3-dimethyl-substituted imidazolium cation a subject of ongoing fundamental and applied research.

Evolution of Research Trajectories for 1-Ethyl-2,3-dimethylimidazolium Tosylate

The research trajectory of 1-ethyl-2,3-dimethylimidazolium tosylate and related C2-methylated ionic liquids has evolved from foundational synthesis and characterization to more specialized and application-driven investigations. Early studies on imidazolium-based ionic liquids laid the groundwork for understanding their fundamental properties and potential as alternative solvents. The development of efficient, halide-free synthesis routes for dialkylimidazolium salts, including those with sulfate (B86663) anions, marked a significant step towards producing these materials more economically and with higher purity. rsc.org

Initial research efforts were often focused on understanding the impact of structural modifications, such as alkyl chain length and C2-methylation, on the physical properties of the ionic liquids. As a deeper understanding of these structure-property relationships was established, research began to branch out into more specific applications. For instance, the unique properties of the 1-ethyl-2,3-dimethylimidazolium cation have been leveraged in the development of paramagnetic ionic liquids when paired with anions like tetrahaloferrate(III). rsc.orgresearchgate.net These materials are of interest for their potential use in applications where magnetic fields can be used to tune material properties. researchgate.net

More recently, the focus has shifted towards the application of 1-ethyl-2,3-dimethylimidazolium-based ionic liquids in electrochemistry. For example, 1-ethyl-2,3-dimethylimidazolium tetrafluoroborate has been investigated as a component of electrolytes for high-voltage supercapacitors. acs.org The enhanced stability of the C2-methylated cation is particularly advantageous in these applications, where it can contribute to a wider electrochemical window and improved safety of energy storage devices. The ongoing exploration of this and other 2,3-dimethylimidazolium ionic liquids in areas such as catalysis, separations, and materials synthesis indicates a continuing evolution in their research trajectories, driven by the quest for materials with tailored properties for advanced technological applications.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O₃S strem.com
Molecular Weight 296.38 g/mol strem.com
Appearance White to off-white powder strem.com

Properties

IUPAC Name

1-ethyl-2,3-dimethylimidazol-3-ium;4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.C7H8O3S/c1-4-9-6-5-8(3)7(9)2;1-6-2-4-7(5-3-6)11(8,9)10/h5-6H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQCHGLNVRXAOE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigations into Structural Correlations and Advanced Characterization Methodologies for 1 Ethyl 2,3 Dimethylimidazolium Tosylate

Elucidation of Supramolecular Architectures and Intermolecular Interactions

The arrangement of cations and anions in 1-ethyl-2,3-dimethylimidazolium (B13442263) tosylate is dictated by a complex interplay of various intermolecular forces, leading to specific three-dimensional supramolecular structures. These structures are not static and can differ between the solid and liquid phases.

Hydrogen Bonding Networks in Crystalline and Liquid Phases

In the solid state of analogous imidazolium-based ionic liquids, hydrogen bonding plays a pivotal role in the formation of extended networks. For the 1-ethyl-2,3-dimethylimidazolium cation, the hydrogen atoms on the imidazolium (B1220033) ring, particularly at the C4 and C5 positions, as well as the hydrogens on the ethyl and methyl groups, can act as hydrogen bond donors. The oxygen atoms of the sulfonate group (SO₃) on the tosylate anion are strong hydrogen bond acceptors.

In the liquid phase, these hydrogen bonds are more transient and dynamic. Spectroscopic investigations on similar imidazolium-based ionic liquids in aqueous solutions have shown that water can compete with the anion for hydrogen bonding sites on the cation. rsc.org The strength and nature of these interactions are dependent on the concentration of water and the specific nature of the anion. rsc.org For a tosylate anion, the delocalized charge and the steric bulk of the phenyl group would influence the geometry and strength of these hydrogen bonds compared to smaller, more localized anions like chloride.

Non-Covalent Interactions and Their Influence on Molecular Packing

Beyond conventional hydrogen bonding, other non-covalent interactions are critical in defining the molecular packing of 1-ethyl-2,3-dimethylimidazolium tosylate. These include:

van der Waals Forces: Dispersion forces between the alkyl chains of the cations and the phenyl group of the tosylate anions contribute significantly to the cohesive energy of the material. In the solid state, these interactions dictate the inter-digitation of the alkyl chains and the stacking of the aromatic rings, influencing the layer structure commonly observed in imidazolium-based ionic liquids. nih.gov

The combination of these interactions leads to a highly organized, albeit complex, three-dimensional structure in the solid state. In analogous paramagnetic ionic liquids like Edimim[FeCl₄], the crystal structure is characterized by layers of cations and anions stacked upon one another. rsc.org This layered arrangement is a common motif in imidazolium-based ionic liquids and is expected to be present in the tosylate salt as well.

Advanced Spectroscopic and Diffraction Techniques for Structural Insights

To experimentally probe the intricate structural details of 1-ethyl-2,3-dimethylimidazolium tosylate, a suite of advanced characterization techniques is necessary.

Synchrotron X-ray powder diffraction (SXPD) and single-crystal X-ray diffraction are powerful tools for determining the precise atomic arrangement in the crystalline state. rsc.org SXPD is particularly useful for materials that are difficult to grow as large single crystals. The high resolution and intensity of synchrotron radiation allow for the accurate determination of unit cell parameters, space group, and atomic coordinates, which are essential for a detailed analysis of bond lengths, bond angles, and intermolecular distances. scilit.com

For instance, in the study of paramagnetic ionic liquids like Edimim[FeCl₄] and Edimim[FeBr₄], both synchrotron X-ray powder diffraction and single-crystal X-ray diffraction were employed to determine their crystal structures at low temperatures. rsc.org These studies revealed a three-dimensional arrangement of cations and anions with multiple non-covalent interactions, including halide-halide, hydrogen bond, and anion-π interactions. rsc.org

While 1-ethyl-2,3-dimethylimidazolium tosylate is diamagnetic and therefore would not exhibit magneto-structural correlations in the same way as paramagnetic ionic liquids, the principles of using advanced diffraction to correlate structure with physical properties remain the same. The detailed structural information obtained from these techniques is indispensable for understanding the influence of molecular packing on properties such as melting point, density, and solubility.

Table of Investigated Structural Parameters for Analogous Imidazolium Salts:

Parameter1-Ethyl-2,3-dimethylimidazolium chloride nih.gov
Crystal System Monoclinic
Space Group P2₁/a
a (Å) 8.36352
b (Å) 16.48723
c (Å) 6.71641
α (°) 90.0000
β (°) 105.5362
γ (°) 90.0000
Dominant Interactions C-H···Cl hydrogen bonds, electrostatic interactions

Fundamental Studies of Solvation Phenomena and Solution Behavior Involving 1 Ethyl 2,3 Dimethylimidazolium Tosylate

Solute-Solvent and Ion-Ion Interaction Dynamics

Detailed experimental or computational studies focusing specifically on the solute-solvent and ion-ion interaction dynamics of 1-ethyl-2,3-dimethylimidazolium (B13442263) tosylate are not extensively available in the current body of scientific literature.

In related compounds, studies have shown that methylation at the C2 position on the imidazolium (B1220033) ring can lead to an increase in the melting point, suggesting altered intermolecular forces and packing efficiency in the solid state. researchgate.net However, without specific studies on [EDiMIM][TOS], a detailed analysis of its interaction dynamics remains speculative.

Phase Equilibria and Mixture Thermodynamics with Organic and Aqueous Systems

Systematic data on the phase equilibria and thermodynamic properties of mixtures containing 1-ethyl-2,3-dimethylimidazolium tosylate are not widely reported. Such data is crucial for designing and optimizing separation processes, such as liquid-liquid extraction.

There is a notable lack of published data, including tie-lines and distribution coefficients, for the liquid-liquid equilibria of ternary or higher-order systems involving 1-ethyl-2,3-dimethylimidazolium tosylate with either aqueous or organic solvents. While research has been conducted on the liquid-liquid equilibria of other imidazolium-based ionic liquids for applications like desulfurization, specific findings for [EDiMIM][TOS] are not available. researchgate.net

The specific effects of temperature and pressure on the solvation behavior of 1-ethyl-2,3-dimethylimidazolium tosylate have not been thoroughly characterized in available research. For ionic liquids in general, temperature typically influences properties like viscosity, density, and solubility, which in turn affects solvation. An increase in temperature generally leads to decreased viscosity and enhanced mutual solubility with other components. However, quantitative data, such as solubility curves as a function of temperature or pressure for [EDiMIM][TOS] in various solvents, is not present in the reviewed literature.

Understanding of Transport Phenomena in Diverse Media

A comprehensive understanding of transport phenomena, such as viscosity and conductivity, is essential for evaluating the suitability of an ionic liquid for electrochemical applications or as a reaction medium.

Research specifically detailing the transport properties of pure 1-ethyl-2,3-dimethylimidazolium tosylate or its mixtures is scarce. While it has been investigated as a potential ionic liquid electrolyte for rechargeable batteries, which implies it possesses some degree of ionic conductivity, detailed data on its conductivity and viscosity across a range of temperatures or in different media are not available in the literature reviewed. rsc.org Studies on similar cations with different anions have shown that changes in the alkyl chain length and C2-methylation of the imidazolium cation cause significant variations in viscosity, density, and conductivity. researchgate.net Without direct measurement, these properties cannot be accurately detailed for the tosylate salt.

Data Tables

Due to the limited availability of specific experimental data for 1-Ethyl-2,3-dimethylimidazolium tosylate in the scientific literature, the following tables are based on general information from chemical suppliers and related studies.

Table 1: General Properties of 1-Ethyl-2,3-dimethylimidazolium Tosylate

Property Value
Molecular Formula C₁₄H₂₀N₂O₃S
Molecular Weight 296.39 g/mol
Appearance White to off-white powder
CAS Number 783321-71-1

Table 2: Compound Names Mentioned

Compound Name Abbreviation / Synonym
1-Ethyl-2,3-dimethylimidazolium tosylate [EDiMIM][TOS]
1-Ethyl-3-methylimidazolium (B1214524) [EMIM]

Applications of 1 Ethyl 2,3 Dimethylimidazolium Tosylate As a Reaction Medium and Catalyst Component

Role in Homogeneous and Heterogeneous Catalysis

While imidazolium (B1220033) salts are foundational in the development of advanced catalysts, specific research detailing the role of 1-Ethyl-2,3-dimethylimidazolium (B13442263) tosylate as a medium or component in homogeneous or heterogeneous catalysis is not prominently documented. The cation, 1-Ethyl-2,3-dimethylimidazolium, is part of a class of compounds whose derivatives are used to form stable N-heterocyclic carbene (NHC) ligands for transition metals, enhancing catalyst stability and lifetime in reactions like hydroformylation and olefin metathesis. ajarduengo.net However, specific performance data for the tosylate variant in such systems is not available.

Catalytic Performance in Organic Transformations (e.g., Aldol Condensation, Cycloaddition Reactions)

There are no specific studies or detailed research findings available in the reviewed literature that document the catalytic performance of 1-Ethyl-2,3-dimethylimidazolium tosylate in Aldol condensation or cycloaddition reactions.

Design of Integrated Catalytic Systems Employing the Ionic Liquid Phase

Information regarding the design of specific integrated catalytic systems that employ 1-Ethyl-2,3-dimethylimidazolium tosylate as the ionic liquid phase is not present in the available scientific literature.

Catalyst Recovery and Reusability in Ionic Liquid-Based Processes

The general properties of ionic liquids, such as low volatility, facilitate catalyst recovery and reusability. However, there are no specific published methodologies or data on the recovery and reuse of catalysts from 1-Ethyl-2,3-dimethylimidazolium tosylate-based reaction systems.

Green Solvent Applications in Sustainable Organic Synthesis

As a class of compounds, ionic liquids are considered green solvents due to their low vapor pressure, which minimizes air pollution. google.com They are often explored as replacements for volatile organic solvents (VOCs). google.com A patent has mentioned 1-Ethyl-2,3-dimethylimidazolium tosylate as one of several ionic liquids that could potentially be used as a solvent in a process for the destruction of hazardous chemical agents, highlighting its capability to act as a solvent. google.com Another patent identifies it as a potential component in perfume compositions due to its nature as a polar solvent with low volatility. google.com

Enhanced Reaction Efficiencies and Selectivities

There is no available data or research to substantiate claims of enhanced reaction efficiencies or selectivities for specific organic syntheses conducted in 1-Ethyl-2,3-dimethylimidazolium tosylate.

Alternative to Volatile Organic Solvents

1-Ethyl-2,3-dimethylimidazolium tosylate possesses the characteristic low volatility and non-flammable nature of ionic liquids, positioning it as a theoretical alternative to conventional volatile organic solvents. google.com Its potential use in various applications demonstrates its role as a solvent capable of dissolving different species. google.comgoogle.com However, specific comparative studies on its performance against traditional solvents in organic synthesis are not documented in the reviewed sources.

Exploration of 1 Ethyl 2,3 Dimethylimidazolium Tosylate in Separation Technologies

Extractive Separations in Liquid-Liquid Systems

Extractive separation is a widely used industrial process for separating compounds with similar boiling points or those that form azeotropes. The effectiveness of this process heavily relies on the choice of a suitable solvent that exhibits high selectivity and capacity for the target component. While imidazolium-based ionic liquids have been explored for such applications, specific data for 1-Ethyl-2,3-dimethylimidazolium (B13442263) tosylate remains elusive in peer-reviewed literature.

Separation of Aromatic and Aliphatic Hydrocarbons

The separation of aromatic hydrocarbons from aliphatic hydrocarbons is a critical process in the petrochemical industry. Research into ionic liquids for this purpose has often focused on other derivatives. For instance, studies have demonstrated the potential of ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) bis{(trifluoromethyl)sulfonyl}amide for this separation. However, dedicated research detailing the performance of 1-Ethyl-2,3-dimethylimidazolium tosylate, including data on selectivity and distribution coefficients for common aromatic/aliphatic pairs, is not currently available in the public domain.

Recovery of High-Value Chemical Components

The recovery of valuable chemical components from reaction mixtures or waste streams is another area where ionic liquids are being explored. Their non-volatile nature and tunable properties make them attractive for such applications. Despite the theoretical potential, there are no specific studies found that report the use of 1-Ethyl-2,3-dimethylimidazolium tosylate for the recovery of any particular high-value chemical components from liquid-liquid systems.

Applications in Azeotropic Distillation and Enhanced Separation Processes

Azeotropic distillation is a crucial technique for separating mixtures that form azeotropes, where a solvent (entrainer) is added to alter the relative volatilities of the components. Ionic liquids have been proposed as green entrainers due to their negligible vapor pressure, which simplifies the recovery process. While other ionic liquids, such as 1-ethyl-3-methylimidazolium ethyl sulfate (B86663), have been investigated for breaking azeotropes like the benzene-cyclohexane system, there is no published research demonstrating the use or efficacy of 1-Ethyl-2,3-dimethylimidazolium tosylate as an entrainer in any azeotropic distillation process.

Gas Absorption and Dehydration Applications

The capture of gases like CO₂ and the dehydration of various gas streams are critical industrial processes. The potential of ionic liquids to physically or chemically absorb specific gases has been a significant area of research. Similarly, their hygroscopic nature makes them candidates for dehydration applications. However, searches of scientific databases and patent literature did not yield any studies that have specifically investigated the gas absorption or dehydration capabilities of 1-Ethyl-2,3-dimethylimidazolium tosylate. While the general properties of imidazolium-based ionic liquids suggest potential in these areas, no experimental data or theoretical studies for this specific compound are available.

Electrochemical Performance and Device Applications of 1 Ethyl 2,3 Dimethylimidazolium Tosylate

Electrolyte Characteristics in Energy Storage Devices (e.g., Batteries, Supercapacitors)

The suitability of an ionic liquid as an electrolyte in energy storage devices is largely determined by its ionic conductivity, electrochemical stability, and its influence on the performance of the electrodes. For 1-ethyl-2,3-dimethylimidazolium (B13442263) tosylate, its potential in batteries and supercapacitors can be inferred from studies on analogous compounds.

Research into imidazolium-based ionic liquids has shown them to be promising electrolytes for high-voltage supercapacitors. researchgate.net For instance, a novel ionic liquid featuring the same cation, 1-ethyl-2,3-dimethylimidazolium tetrafluoroborate (B81430) ([Emmim][BF4]), has been synthesized and investigated for its application in supercapacitors. researchgate.net When blended with acetonitrile (B52724) (ACN), this electrolyte system demonstrated the ability to operate at high voltages. researchgate.net Specifically, at a concentration of 0.8 mol L⁻¹, the maximum operating voltage reached 5.9 V, with a specific capacitance of 142.6 F g⁻¹. researchgate.net This suggests that the 1-ethyl-2,3-dimethylimidazolium cation can support a wide potential window, a critical feature for high-energy-density devices.

The combination of the 1-ethyl-2,3-dimethylimidazolium cation with the tosylate anion is expected to yield an electrolyte with good thermal stability and a wide electrochemical window, making it a candidate for use in high-voltage supercapacitors and potentially in certain battery chemistries. Further research is needed to quantify its specific performance metrics in these devices.

Role in Electrodeposition and Surface Modification

Ionic liquids are increasingly being used as media for the electrodeposition of metals and alloys, offering advantages over traditional aqueous and organic solvent-based systems. nih.govmdpi.com The unique properties of ionic liquids, such as their wide electrochemical windows and ability to dissolve a variety of metal salts, allow for the deposition of materials that are otherwise difficult to obtain. mdpi.com

The 1-ethyl-2,3-dimethylimidazolium cation, as part of an ionic liquid electrolyte, is expected to facilitate the electrodeposition process. Studies on the electrodeposition of aluminum from an electrolyte containing the closely related 1-ethyl-3-methylimidazolium (B1214524) cation have demonstrated the feasibility of using such systems for creating metallic coatings. mdpi.com In these systems, the imidazolium (B1220033) cation plays a role in forming the electrical double layer at the electrode-electrolyte interface, which influences the nucleation and growth of the deposited metal.

The tosylate anion can also impact the deposition process through its coordination with metal ions in the electrolyte and its adsorption behavior on the electrode surface. This can affect the morphology, grain size, and adhesion of the deposited film. While specific studies on electrodeposition from 1-ethyl-2,3-dimethylimidazolium tosylate are yet to be published, the general behavior of imidazolium-based ionic liquids suggests its potential as a medium for the surface modification of materials through the electrodeposition of metals, alloys, and composite coatings. nih.gov

Electrochemical Stability and Ionic Conductivity Investigations

The electrochemical stability and ionic conductivity of an electrolyte are fundamental parameters that determine its operational range and efficiency in electrochemical devices. The electrochemical stability is defined by the potential window within which the electrolyte does not undergo significant decomposition. For imidazolium-based ionic liquids, this is often limited by the reduction of the imidazolium cation. mdpi.com

Methylation at the C(2) position of the imidazolium ring, as is the case in the 1-ethyl-2,3-dimethylimidazolium cation, has been a strategy to enhance electrochemical stability. By replacing the somewhat acidic proton at the C(2) position with a methyl group, the cation becomes more resistant to reduction, which can widen the electrochemical window. mdpi.com A study on 1-propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide, a related trialkyl-substituted imidazolium ionic liquid, showed that it began to decompose electrochemically at a cell potential of 2.75 V, similar to the widely used 1-ethyl-3-methylimidazolium tetrafluoroborate. mdpi.com However, the decomposition intensity was significantly lower, suggesting that trialkyl-substituted imidazolium cations could lead to safer supercapacitors. mdpi.com

The ionic conductivity of 1-ethyl-2,3-dimethylimidazolium tosylate will be influenced by its viscosity and the mobility of its constituent ions. The relatively large size of both the cation and the tosylate anion may lead to higher viscosity and consequently, lower ionic conductivity compared to ionic liquids with smaller ions. A study on 1-ethyl-3-methylimidazolium tosylate investigated its viscosity at various pressures and temperatures, providing data that can be used to model its transport properties. nih.gov

Electrochemical Properties of a Structurally Similar Ionic Liquid: 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate ([Emmim][BF4]) in Acetonitrile researchgate.net

Concentration of [Emmim][BF4] in ACN (mol L⁻¹)Maximum Operative Voltage (V)Specific Capacitance (F g⁻¹)
0.85.9142.6

Comparative Electrochemical Analysis with Related Imidazolium Ionic Liquids

The electrochemical properties of 1-ethyl-2,3-dimethylimidazolium tosylate can be better understood through comparison with other imidazolium-based ionic liquids. The primary structural difference in the cation of this ionic liquid compared to the more common 1,3-dialkylimidazolium salts is the presence of a methyl group at the C(2) position of the imidazolium ring.

This C(2)-methylation is known to affect the physicochemical properties of the ionic liquid. For instance, a comparative study on paramagnetic ionic liquids with the 1-ethyl-2,3-dimethylimidazolium cation and the 1-ethyl-3-methylimidazolium cation revealed that methylation at the C(2) position leads to an increase in the melting point. researchgate.net In terms of electrochemical performance, this substitution is generally expected to enhance the cathodic stability of the cation by removing the most acidic proton, thereby potentially widening the electrochemical window. mdpi.com

The nature of the anion also significantly influences the properties of the ionic liquid. The tosylate anion is a large, organic anion. Compared to smaller, inorganic anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻), tosylate-based ionic liquids are likely to exhibit higher viscosity and lower ionic conductivity. However, the tosylate anion may offer advantages in terms of thermal stability and compatibility with certain electrode materials.

A comparison with 1-ethyl-3-methylimidazolium tosylate highlights the effect of the C(2)-methylation on the cation, while a comparison with 1-ethyl-2,3-dimethylimidazolium tetrafluoroborate isolates the influence of the anion. researchgate.netnih.gov The latter comparison is particularly relevant for supercapacitor applications, where the tetrafluoroborate-based analogue has shown promise for high-voltage operation. researchgate.net The use of the tosylate anion in place of tetrafluoroborate would likely result in different performance characteristics, such as capacitance and rate capability, due to variations in ion size, mobility, and interfacial behavior.

Comparison of Properties of Related Imidazolium Ionic Liquids

Ionic LiquidKey Structural Difference from [EDiMIM][TOS]Observed/Expected Impact on PropertiesReference
1-Ethyl-3-methylimidazolium tosylateLacks C(2)-methyl groupPotentially lower cathodic stability nih.gov
1-Ethyl-2,3-dimethylimidazolium tetrafluoroborateDifferent anion (BF₄⁻)Likely lower viscosity and higher ionic conductivity; demonstrated high operating voltage in supercapacitors. researchgate.net
1-Propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imideLonger alkyl chain (propyl vs. ethyl) and different anion (TFSI⁻)Enhanced electrochemical stability with lower decomposition intensity compared to C(2)-H analogue. mdpi.com

Advanced Materials Development Incorporating 1 Ethyl 2,3 Dimethylimidazolium Tosylate

Fabrication of Ionic Liquid-Based Composites and Hybrid Materials

The incorporation of ionic liquids like 1-Ethyl-2,3-dimethylimidazolium (B13442263) tosylate into polymer or inorganic matrices can lead to the formation of composite and hybrid materials with enhanced properties. While specific research focusing exclusively on 1-Ethyl-2,3-dimethylimidazolium tosylate for composite fabrication is not extensively documented in the reviewed literature, the broader class of imidazolium-based ionic liquids is widely utilized in this field. These ionic liquids can act as plasticizers, charge carriers, or stabilizing agents in the development of novel materials.

For instance, the related compound 1-Ethyl-3-methylimidazolium (B1214524) tosylate is recognized for its utility in materials science, where it can serve as a green solvent and a component in the creation of new materials. chemimpex.com Generally, imidazolium (B1220033) tosylates are investigated for their ability to improve the processability and performance of polymers. They can be blended with various polymers to create materials with tailored thermal stability, conductivity, and mechanical properties. The tosylate anion, in particular, can impart specific characteristics to the resulting composite material.

The fabrication of these composites often involves techniques such as solvent casting, melt blending, or in-situ polymerization. The choice of method depends on the nature of the matrix material and the desired final properties of the composite. The inclusion of the ionic liquid can lead to a more homogeneous dispersion of fillers, prevent agglomeration, and enhance the interfacial adhesion between the different phases of the composite material.

Investigation of Ionogels and Supported Ionic Liquid Membranes

Ionogels are a class of materials where an ionic liquid is confined within a solid network, which can be of an inorganic, organic, or hybrid nature. These materials combine the desirable properties of the ionic liquid, such as high ionic conductivity and thermal stability, with the mechanical stability of the host matrix. Supported Ionic Liquid Membranes (SILMs) are a specific type of ionogel where the ionic liquid is held within the pores of a membrane support.

While direct studies on the use of 1-Ethyl-2,3-dimethylimidazolium tosylate in ionogels and SILMs are limited in the available literature, the general principles and applications of imidazolium-based ionic liquids in these areas are well-established. These materials are of significant interest for various separation processes, including gas separation and pervaporization.

In a typical SILM, a porous support, often a polymer like polyvinylidene fluoride (B91410) (PVDF), is impregnated with the ionic liquid. nih.govmdpi.com The ionic liquid's negligible vapor pressure helps to maintain the stability of the membrane by preventing the loss of the liquid phase. researchgate.net The performance of SILMs in applications such as CO2 separation is influenced by the choice of both the ionic liquid and the support material. nih.govmdpi.com For example, SILMs prepared with 1-butyl-3-methylimidazolium dicyanamide (B8802431) have shown promising results for CO2/N2 separation. nih.gov

The fabrication of ionogels can be achieved through various methods, including the sol-gel process or the polymerization of a monomer in the presence of the ionic liquid. The resulting ionogels can exhibit high ionic conductivity and are being explored for applications in electrochemistry, such as in batteries and sensors. The properties of the ionogel can be tuned by varying the ionic liquid, the host material, and the fabrication conditions.

Research on Magnetic Ionic Liquids and Their Unique Properties

A significant area of research involving the 1-Ethyl-2,3-dimethylimidazolium cation is in the development of magnetic ionic liquids (MILs). These are a special class of ionic liquids that exhibit paramagnetic behavior. This is achieved by pairing the organic cation with a metal-containing anion that possesses unpaired electrons.

Novel paramagnetic ionic liquids have been synthesized using the 1-Ethyl-2,3-dimethylimidazolium (Edimim) cation with tetrahaloferrate(III) anions, specifically tetrachloroferrate ([FeCl4]-) and tetrabromoferrate ([FeBr4]-). rsc.org These compounds, Edimim[FeCl4] and Edimim[FeBr4], have been characterized for their thermal, structural, and magnetic properties. rsc.orgstrem.com

A key finding from this research is the influence of the methylation at the C(2) position of the imidazolium ring. rsc.org A comparative study with the related 1-ethyl-3-methylimidazolium ([Emim]+) based MILs, Emim[FeX4], revealed that the methylation at the C(2) position in the Edimim cation leads to an increase in the melting point and a decrease in the Néel temperature. rsc.org Furthermore, a comparison with 1,3-dimethylimidazolium (B1194174) ([Dimim]+) based MILs showed that the nature of the halide anion also plays a crucial role in the magnetic properties. rsc.org

Computational and Theoretical Investigations of 1 Ethyl 2,3 Dimethylimidazolium Tosylate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties of ion pairs and clusters of 1-Ethyl-2,3-dimethylimidazolium (B13442263) tosylate. These calculations provide a detailed picture of the electronic structure and the nature of intermolecular forces.

Elucidation of Electronic Structure and Reactivity

DFT calculations can elucidate the electronic structure of the 1-ethyl-2,3-dimethylimidazolium cation and the tosylate anion. While direct studies on the [EDiMIM][TOS] ion pair are not extensively available, research on similar imidazolium-based ILs provides a strong basis for understanding. For instance, DFT studies on imidazolium (B1220033) cations reveal that the positive charge is not uniformly distributed but is delocalized over the imidazolium ring. The hydrogen atom at the C2 position is typically the most acidic, a feature that is absent in the 1-ethyl-2,3-dimethylimidazolium cation due to methylation. This methylation at the C2 position is known to influence the melting point and other physical properties when compared to its C2-unsubstituted counterparts like 1-ethyl-3-methylimidazolium (B1214524) ([EMIM]+). researchgate.netrsc.org

The reactivity of the ions can be predicted by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. For imidazolium-based ILs, the HOMO is typically localized on the anion, while the LUMO is centered on the cation. This suggests that the anion is the primary site for electrophilic attack, and the cation is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the electrochemical stability of the ionic liquid.

In the case of the tosylate anion, DFT calculations show that the negative charge is primarily localized on the sulfonate group (SO3-). The oxygen atoms of the sulfonate group are strong hydrogen bond acceptors. researchgate.net The electronic properties of the tosylate anion, such as its ability to accept charge transfer, play a significant role in its interaction with the cation. nih.gov

Prediction of Intermolecular Interactions

The interactions between the 1-ethyl-2,3-dimethylimidazolium cation and the tosylate anion are multifaceted, involving a combination of electrostatic forces, hydrogen bonding, and van der Waals interactions. DFT calculations are instrumental in quantifying these interactions.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can quantify the charge transfer between the anion and the cation, providing further insight into the strength and nature of the intermolecular bonds. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Transport Properties

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of 1-Ethyl-2,3-dimethylimidazolium tosylate, providing information on how the individual ions move and interact over time. These simulations are crucial for predicting macroscopic properties like viscosity, conductivity, and diffusion coefficients.

Prediction of Solvation and Diffusion Mechanisms

MD simulations can model the solvation of species within [EDiMIM][TOS] and predict the diffusion of the constituent ions. The diffusion coefficient is a key transport property that reflects the mobility of the ions in the liquid. While specific data for [EDiMIM][TOS] is scarce, trends can be inferred from studies on other imidazolium-based ionic liquids.

For instance, MD simulations have shown that the diffusion coefficients of imidazolium cations generally decrease as the length of the alkyl chain increases. nih.gov The shape and size of both the cation and the anion are major factors determining the magnitude of self-diffusion. nih.gov The table below presents diffusion coefficients for some related imidazolium-based ionic liquids, illustrating the effect of cation and anion structure on ionic mobility.

Ionic Liquid CationAnionTemperature (K)Cation Diffusion Coefficient (10⁻¹¹ m²/s)Anion Diffusion Coefficient (10⁻¹¹ m²/s)
[EMIM]⁺[TFO]⁻2984326
[BMIM]⁺[TFO]⁻29818-
[EMIM]⁺[NTf₂]⁻---
[BMIM]⁺[NTf₂]⁻---

Data extracted from studies on similar ionic liquids to illustrate general trends. nih.gov

The tosylate anion is relatively large, which would be expected to lead to lower diffusion coefficients and higher viscosity compared to ILs with smaller anions. The interactions between the tosylate anion and the imidazolium cation, particularly hydrogen bonding, can lead to the formation of transient ion pairs and clusters, which also affects the diffusion mechanism.

Understanding Structure-Property Relationships at the Molecular Level

MD simulations are pivotal in establishing relationships between the molecular structure of [EDiMIM][TOS] and its macroscopic properties. The simulations can reveal the formation of nanoscale structural heterogeneities, where polar and non-polar domains coexist. The imidazolium ring and the sulfonate group of the tosylate form the polar network, while the ethyl and methyl groups of the cation and the tolyl group of the anion can form non-polar domains.

The extent of this nanostructuring influences properties like viscosity and conductivity. A more organized and interconnected network of interactions can lead to higher viscosity and lower ionic conductivity. The methylation at the C2 position of the imidazolium ring in [EDiMIM]⁺ is known to affect the packing of the ions and can lead to different structural arrangements compared to C2-unsubstituted analogues. rsc.org

Development of Predictive Models for Process Design

The data generated from quantum chemical calculations and molecular dynamics simulations can be used to develop predictive models for the design of processes involving 1-Ethyl-2,3-dimethylimidazolium tosylate. These models are essential for engineering applications, as they can forecast how the ionic liquid will behave under different conditions of temperature, pressure, and composition without the need for extensive experimental measurements.

For example, equations of state can be developed based on simulated thermodynamic data. These equations are crucial for designing separation processes, such as gas absorption or liquid-liquid extraction, where [EDiMIM][TOS] might be used as a solvent. Furthermore, models for transport properties like viscosity and conductivity as a function of temperature can be derived from MD simulation results, which is vital for designing electrochemical devices or heat transfer applications. By understanding the fundamental interactions and dynamic behavior at the molecular level, more accurate and reliable process models can be constructed, accelerating the industrial implementation of this promising ionic liquid.

Sustainability Aspects and Process Engineering Considerations for 1 Ethyl 2,3 Dimethylimidazolium Tosylate

Lifecycle Analysis of Processes Utilizing the Ionic Liquid

A comprehensive lifecycle analysis (LCA) for a chemical compound evaluates its environmental impact from cradle to grave, encompassing raw material extraction, synthesis, application, and end-of-life treatment. While a detailed, publicly available LCA specifically for 1-ethyl-2,3-dimethylimidazolium (B13442263) tosylate is not readily found in the literature, a qualitative assessment can be constructed based on the typical synthesis routes and the known properties of its constituent ions.

The synthesis of 1-ethyl-2,3-dimethylimidazolium tosylate generally involves a two-step process:

Quaternization: The reaction of 1,2-dimethylimidazole (B154445) with an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), to form the 1-ethyl-2,3-dimethylimidazolium cation.

Anion Exchange: The subsequent reaction with a tosylate salt, such as sodium tosylate, to yield the final ionic liquid.

The use phase of 1-ethyl-2,3-dimethylimidazolium tosylate in applications such as catalysis or as a solvent offers significant sustainability advantages. Its low vapor pressure drastically reduces fugitive emissions, which are a major concern with traditional volatile organic solvents. This not only minimizes air pollution but also reduces worker exposure.

The end-of-life stage of the ionic liquid is critical. Due to their stability, many ionic liquids are not readily biodegradable. Therefore, the focus is on recovery and recycling rather than disposal. The development of robust recycling loops is paramount to the long-term sustainability of processes employing 1-ethyl-2,3-dimethylimidazolium tosylate.

A simplified lifecycle overview is presented in the table below:

Lifecycle StageKey ConsiderationsSustainability Implications
Raw Material Acquisition Sourcing of 1,2-dimethylimidazole, ethylating agents, and tosylate salts.The environmental footprint of the raw materials and their manufacturing processes contributes to the overall impact.
Synthesis Choice of reaction pathway, solvents, and purification methods.Use of greener solvents and energy-efficient synthesis routes can significantly improve the sustainability profile.
Application/Use Role as a catalyst or solvent in industrial processes.Low volatility reduces air pollution and health risks. Potential for enhanced reaction rates and selectivity can lead to process intensification.
End-of-Life Recovery, recycling, regeneration, or disposal.High recyclability is crucial to minimize waste and reduce the demand for virgin material production.

Strategies for Recycling and Regeneration of the Ionic Liquid from Process Streams

The economic viability and environmental sustainability of processes utilizing 1-ethyl-2,3-dimethylimidazolium tosylate are heavily dependent on the ability to efficiently recycle and regenerate the ionic liquid. Several strategies have been explored for the recovery of imidazolium-based ionic liquids from process streams.

One of the most common methods for recycling ionic liquids used as catalysts is simple decantation or filtration, followed by washing and drying. The non-volatile nature of the ionic liquid allows for the easy removal of volatile products and reactants. Research on the closely related 1-butyl-3-methylimidazolium tosylate has demonstrated its effective recycling as a catalyst for acetylation reactions. The ionic liquid was reportedly reused for three cycles without a discernible loss in its catalytic activity and selectivity. This suggests that 1-ethyl-2,3-dimethylimidazolium tosylate would exhibit similar recyclability in catalytic applications.

For applications where the ionic liquid is used as a solvent and becomes mixed with water or other solvents, evaporation is a viable regeneration technique. Studies on the regeneration of imidazolium-based ionic liquids from aqueous solutions have shown that evaporation at reduced pressure can effectively remove water, allowing for the recovery of the ionic liquid. While this process can be energy-intensive, it is often more efficient than the distillation of conventional solvents.

Other potential regeneration methods include:

Extraction: Using a solvent in which the products are soluble but the ionic liquid is not.

Membrane Separation: Utilizing techniques like nanofiltration or pervaporation to separate the ionic liquid from product and reactant streams.

Adsorption: Employing solid adsorbents to remove impurities from the ionic liquid.

The choice of the most suitable recycling and regeneration strategy depends on the specific application, the nature of the impurities, and economic considerations.

Recycling/Regeneration MethodDescriptionApplicability for 1-Ethyl-2,3-dimethylimidazolium tosylate
Decantation/Filtration Simple physical separation of the ionic liquid phase from the product phase.Highly applicable when used as an immiscible catalyst or solvent.
Evaporation Removal of volatile solvents (e.g., water) under reduced pressure to recover the non-volatile ionic liquid.Suitable for regenerating the ionic liquid from solutions.
Extraction Use of a third solvent to selectively remove products or impurities.Potentially effective, but requires careful selection of the extraction solvent to avoid cross-contamination.
Membrane Separation Use of semi-permeable membranes to separate molecules based on size or affinity.An emerging technology with high potential for energy-efficient separation.

Energy Efficiency and Environmental Footprint Reduction in Ionic Liquid-Based Technologies

The high thermal stability of imidazolium-based ionic liquids allows for their use in a wider range of operating temperatures compared to many conventional solvents. This can lead to enhanced reaction kinetics, reducing the required reaction time and, consequently, the energy input. Furthermore, in some catalytic applications, the use of an ionic liquid can lead to higher selectivity, which minimizes the formation of byproducts and simplifies downstream separation processes, resulting in energy savings.

A key area where ionic liquids can contribute to energy efficiency is in separation processes. For example, in CO2 capture, processes

Future Research Directions and Emerging Applications

Synergistic Effects in Multi-Component Ionic Liquid Systems

The exploration of multi-component ionic liquid (IL) systems containing 1-Ethyl-2,3-dimethylimidazolium (B13442263) tosylate ([EDiMIM][TOS]) is a frontier in materials science. While specific data on [EDiMIM][TOS] in such mixtures is not yet prevalent in published research, the study of other imidazolium-based ILs provides a strong precedent for the potential benefits. The addition of co-solvents or other ionic liquids can lead to significant, non-additive changes in the physicochemical properties of the resulting mixture. These synergistic effects can be tailored to optimize performance for specific applications.

For instance, the viscosity and conductivity of an ionic liquid are critical parameters for its use as an electrolyte. Research on related imidazolium (B1220033) salts has shown that mixing two or more ILs can result in a eutectic mixture with a lower melting point and viscosity than any of the individual components. This is particularly relevant for [EDiMIM][TOS], as the methylation at the C(2) position on the imidazolium ring has been observed to increase the melting point in related compounds. rsc.org By creating multi-component systems, it may be possible to counteract this effect and enhance the liquid range and charge transport properties of [EDiMIM][TOS]-based electrolytes.

Furthermore, the solubility of gases like CO2 can be significantly altered in mixed IL systems. Studies on 1-ethyl-3-methylimidazolium (B1214524) ([EMIM]) based ILs have demonstrated that the addition of a second IL can enhance CO2 capture capacity and selectivity. nih.gov It is hypothesized that similar synergistic effects could be observed with [EDiMIM][TOS], potentially leading to more efficient carbon capture technologies. The tosylate anion, with its aromatic character, could also participate in specific interactions within a multi-component system, further tuning the properties of the mixture.

Future research should focus on systematically investigating the phase behavior, transport properties, and gas solubility of binary and ternary mixtures containing [EDiMIM][TOS]. A deeper understanding of the intermolecular interactions between the [EDiMIM] cation, the tosylate anion, and other components will be crucial for the rational design of these advanced materials.

Integration with Novel Advanced Manufacturing Technologies

The unique properties of ionic liquids, such as their low volatility, high thermal stability, and tunable nature, make them promising candidates for integration with advanced manufacturing technologies like 3D printing (additive manufacturing) and continuous flow chemistry. acs.org Although direct applications of 1-Ethyl-2,3-dimethylimidazolium tosylate in these areas are not yet documented, the potential is significant based on research with similar compounds.

In the realm of 3D printing , ionic liquids can serve multiple roles. They can be used as conductive inks for printing electronic components, as plasticizers in polymer filaments to improve printability, or as solvents for dissolving and dispensing active pharmaceutical ingredients (APIs) in the fabrication of personalized drug delivery systems. nih.gov For instance, the ability to dissolve a wide range of materials could allow [EDiMIM][TOS] to be used in the formulation of printable pastes or gels containing otherwise difficult-to-process active materials.

Continuous flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing. Ionic liquids are particularly well-suited for flow reactors as they can act as solvents, catalysts, or both, while their low vapor pressure minimizes the risk of solvent loss and environmental contamination. rsc.org The catalytic potential of imidazolium-based ILs in various organic reactions is well-established. Future research could explore the use of [EDiMIM][TOS] as a reusable catalyst or reaction medium in continuous flow systems for the synthesis of fine chemicals and pharmaceuticals. The tosylate anion can also act as a leaving group in nucleophilic substitution reactions, adding to its potential utility in synthetic flow processes.

The table below outlines potential applications of imidazolium-based ionic liquids in advanced manufacturing, suggesting future research avenues for [EDiMIM][TOS].

Manufacturing TechnologyPotential Application of Imidazolium ILsProspective Role for 1-Ethyl-2,3-dimethylimidazolium tosylate
3D Printing Conductive inks, polymer plasticizers, API solvents.Formulation of conductive pastes; improving the processability of polymer composites; enabling the printing of personalized drug dosages.
Continuous Flow Chemistry Catalysts, reaction media, separation agents.Acting as a dual solvent-catalyst system; facilitating product separation and catalyst recycling in continuous synthesis.

Addressing Contemporary Challenges in Chemical Science and Engineering

The unique set of properties inherent to ionic liquids positions them as key enablers in tackling some of the most pressing challenges in modern chemical science and engineering. While direct research on 1-Ethyl-2,3-dimethylimidazolium tosylate in these areas is still emerging, the extensive body of work on related imidazolium-based ILs provides a clear roadmap for future investigations.

Carbon Capture and Utilization (CCU): The capture of carbon dioxide from industrial flue gas and the atmosphere is a critical step in mitigating climate change. Imidazolium-based ionic liquids have been extensively studied for their ability to physically or chemically absorb CO2. nih.gov The tunability of the cation and anion allows for the design of ILs with high CO2 solubility and selectivity. While the physical absorption of CO2 in many ILs is well-documented, the chemical interaction with specific functional groups on the anion can significantly enhance capture capacity. Future studies should investigate the CO2 solubility in [EDiMIM][TOS] and how it compares to other imidazolium-based ILs. The interaction between CO2 and the tosylate anion, in particular, warrants investigation.

Biomass Processing: The conversion of lignocellulosic biomass into biofuels and value-added chemicals is a cornerstone of the transition to a bio-based economy. A major hurdle in this process is the recalcitrance of the lignocellulosic matrix. Ionic liquids have shown great promise in the pretreatment of biomass by dissolving cellulose (B213188) and separating lignin (B12514952). mdpi.comnih.gov The 1-ethyl-3-methylimidazolium acetate (B1210297) ([EMIM][Ac]) is one of the most effective ILs for this purpose. mdpi.com It is plausible that [EDiMIM][TOS] could also be an effective solvent for biomass components, and its unique properties might offer advantages in terms of lignin separation or cellulose regeneration. Research is needed to evaluate the efficacy of [EDiMIM][TOS] in biomass delignification and to understand the impact of the C(2)-methylation and the tosylate anion on this process.

Energy Storage: The development of safe and high-performance energy storage devices, such as batteries and supercapacitors, is crucial for the electrification of transport and the integration of renewable energy sources into the grid. Ionic liquids are being actively investigated as non-flammable and highly stable electrolytes for these devices. Their wide electrochemical windows and good ionic conductivity make them attractive alternatives to conventional organic electrolytes. The specific properties of [EDiMIM][TOS], such as its ionic conductivity, electrochemical stability window, and its effect on electrode-electrolyte interface, need to be characterized to assess its potential in energy storage applications. Comparative studies with other imidazolium-based electrolytes would be highly valuable.

The following table summarizes the potential of imidazolium-based ionic liquids in addressing these challenges and suggests specific research questions for [EDiMIM][TOS].

ChallengeRole of Imidazolium ILsFuture Research on 1-Ethyl-2,3-dimethylimidazolium tosylate
Carbon Capture High CO2 solubility and selectivity.Quantify CO2 solubility and investigate the interaction with the tosylate anion.
Biomass Processing Dissolution of cellulose and lignin.Evaluate efficiency in delignification and compare with established ILs like [EMIM][Ac].
Energy Storage Non-flammable, stable electrolytes.Characterize electrochemical window, ionic conductivity, and performance in battery/supercapacitor prototypes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Ethyl-2,3-dimethylimidazolium tosylate with high purity?

  • Methodology : Synthesis typically involves anion metathesis. Start with the bromide salt (1-Ethyl-2,3-dimethylimidazolium bromide) and react it with silver tosylate or sodium tosylate in a polar solvent (e.g., acetonitrile). Purification steps include recrystallization from ethanol or acetone and vacuum drying to remove residual solvents. Purity (>99%) can be verified via NMR and elemental analysis .

Q. How should researchers characterize the structural integrity of 1-Ethyl-2,3-dimethylimidazolium tosylate?

  • Methodology :

  • NMR Spectroscopy : Confirm cation and anion integration ratios (e.g., 1H^1H, 13C^{13}C, and 19F^{19}F NMR for tosylate).
  • FTIR : Identify functional groups (e.g., sulfonate S=O stretches at ~1200 cm1^{-1}).
  • Single-Crystal X-ray Diffraction : Resolve cation-anion packing and hydrogen bonding (e.g., layered structures with anion–π interactions) .
  • Mass Spectrometry : Validate molecular weight (296.39 g/mol) .

Q. What key physicochemical properties are critical for applications, and how are they measured?

  • Key Properties and Methods :

PropertyMeasurement TechniqueExample Value
ViscosityRotational viscometer106 cP (25°C)
ConductivityImpedance spectroscopy1.08 mS/cm (25°C)
Thermal StabilityTGA/DSCDecomposition >300°C
  • Reference values from analogous imidazolium ionic liquids (e.g., hexafluorophosphate or tetrafluoroborate salts) .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported thermal stability data?

  • Methodology : Conduct thermogravimetric analysis (TGA) under inert atmospheres (N2_2/Ar) to minimize oxidative decomposition. Compare heating rates (e.g., 5–20°C/min) to assess kinetic effects. Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions or melting points (e.g., mp = 141°C for bromide precursor) .

Q. How to design experiments to assess its performance in electrochemical applications (e.g., supercapacitors)?

  • Methodology :

  • Cyclic Voltammetry : Evaluate electrochemical stability window (e.g., ±3 V vs. Ag/Ag+^+).
  • In-Situ FTIR Spectroscopy : Monitor ion exchange during redox processes (e.g., anion migration in PEDOT films) .
  • Chronoamperometry : Study charge/discharge cycles in composite electrodes (e.g., MnO2_2/carbon interfaces) .

Q. How can researchers optimize its use in azeotrope separation processes?

  • Methodology : Measure infinite dilution activity coefficients (γ\gamma^\infty) of organic compounds (e.g., ethyl acetate/ethanol) using gas chromatography. Correlate with COSMO-RS simulations to predict selectivity. Compare with acetate-based analogs (e.g., [EMMIM][AC]) for solvent design .

Q. What methodologies elucidate cation-anion interactions and their impact on physicochemical properties?

  • Methodology :

  • Raman Spectroscopy : Probe vibrational modes of the tosylate anion (e.g., symmetric/asymmetric SO3_3 stretches).
  • Molecular Dynamics (MD) Simulations : Model hydrogen bonding and van der Waals interactions in bulk phases.
  • Synchrotron XRD : Resolve 3D magnetic ordering in paramagnetic derivatives (e.g., FeCl4_4^- salts) .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Guidelines :

  • Use gloves and eye protection; avoid inhalation (potential respiratory irritant).
  • Store in airtight containers under inert gas (N2_2) to prevent moisture absorption.
  • Dispose via approved hazardous waste channels.
    • Note: While specific toxicity data are limited, general ionic liquid precautions apply .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.